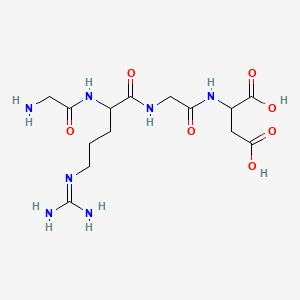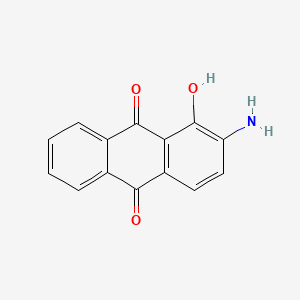
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE
Vue d'ensemble
Description
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as an analytical reagent. Its unique structure, featuring both amino and hydroxy functional groups, contributes to its diverse chemical reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE typically involves the nitration of anthraquinone followed by reduction and subsequent hydrolysis. The nitration process introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxy group at the desired position.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. These actions contribute to its potential anticancer and antimicrobial properties .
Comparaison Avec Des Composés Similaires
- 1-amino-9,10-anthracenedione
- 1,4-diamino-9,10-anthracenedione
- 1-amino-4-hydroxy-9,10-anthracenedione
Comparison: Compared to its analogs, 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE exhibits unique reactivity due to the presence of both amino and hydroxy groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H9NO3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |
Clé InChI |
WBBFBHOZKCHJHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
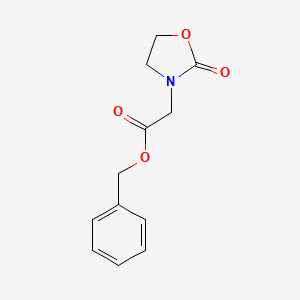
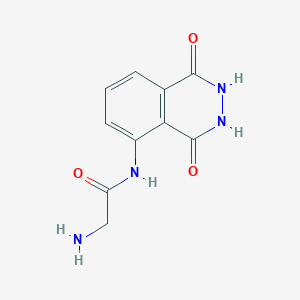
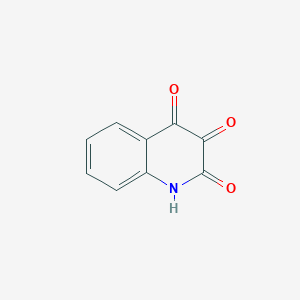
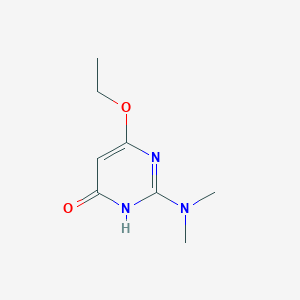
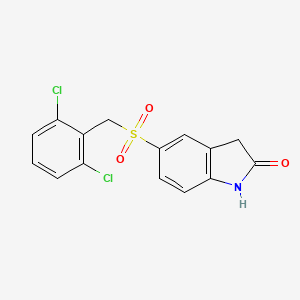
![{[3-(Trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B8748002.png)
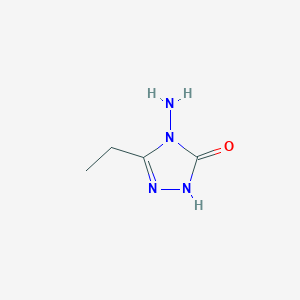
![1-[4-(Heptylamino)butyl]azepan-2-one](/img/structure/B8748013.png)
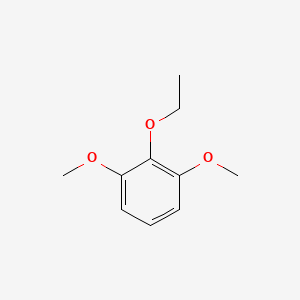
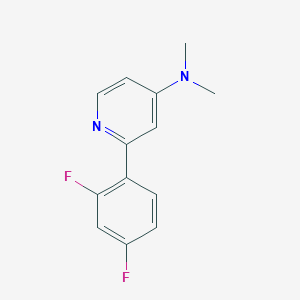
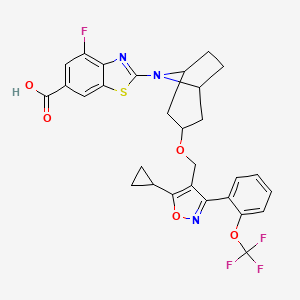
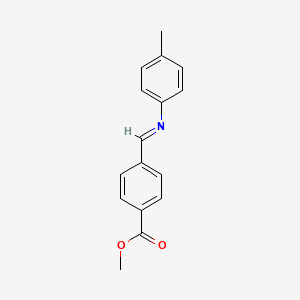
![4-[(Methylsulfonyl)amino]benzoyl chloride](/img/structure/B8748038.png)
